molecular formula C14H18N4O3 B2522597 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one CAS No. 210417-16-6

2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one

Cat. No.: B2522597
CAS No.: 210417-16-6
M. Wt: 290.323
InChI Key: DPPVFBIVCROWRM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a pyrazole ring fused with a hexahydroquinazolinone scaffold. The pyrazole moiety is substituted with a 2-hydroxyethyl group at position 4 and a methyl group at position 3, while the quinazolinone system is fully saturated, conferring structural rigidity. However, detailed experimental data on its synthesis, crystallography, or pharmacological properties remain scarce in publicly available literature. Structural characterization tools like SHELXL (for crystallographic refinement) and Multiwfn (for electronic structure analysis) are critical for elucidating its properties .

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-8-9(6-7-19)13(21)18(17-8)14-15-11-5-3-2-4-10(11)12(20)16-14/h17,19H,2-7H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPVFBIVCROWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=C(CCCC3)C(=O)N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions For instance, the reaction may start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The hydroxyethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Physical Properties

The compound exhibits properties typical of pyrazole derivatives, including solubility in organic solvents and potential for various chemical reactions due to functional groups present in its structure.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic properties of compounds derived from pyrazole and quinazoline structures. For instance, a study published in ACS Omega demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-ones exhibit significant α-glucosidase inhibitory activity, which is crucial for managing blood sugar levels in diabetic patients .

Antioxidant Properties

The antioxidant activity of the compound has also been investigated. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related diseases. This property is particularly beneficial in developing supplements aimed at preventing cellular damage due to oxidative stress .

Synthetic Pathways

The synthesis of 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one can be achieved through several methods involving the reaction of pyrazole derivatives with quinazoline precursors. The detailed synthetic routes often involve multi-step reactions that include cyclization and functional group modifications .

Case Studies on Derivatives

Several studies have explored derivatives of this compound to enhance its biological activity. For example:

Derivative Activity Reference
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneAntidiabeticACS Omega
Ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylateAntimicrobialPubChem

Potential in Cancer Therapy

Emerging research indicates that compounds with similar structures may possess anticancer properties. The mechanism involves the inhibition of specific pathways crucial for tumor growth and proliferation. Future investigations are needed to elucidate the exact mechanisms at play and assess the therapeutic potential of this compound in oncology .

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis with key derivatives from recent literature:

Table 1: Structural and Functional Comparison

Compound Name Core Scaffold Key Substituents Biological Activity (Reported) Refined via SHELXL?
Target Compound Pyrazole + Hexahydroquinazolinone 2-hydroxyethyl, methyl Not yet reported Likely (common practice)
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrazole + Pyrimidinone Coumarin, tetrazole Anticancer (in vitro) Yes (implied by methods)
1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) Pyrazole + Dihydropyrimidinone Coumarin, thioxo, tetrazole Antimicrobial Yes (implied by methods)

Key Observations:

Scaffold Differences: The target compound’s hexahydroquinazolinone core is fully saturated, unlike the partially unsaturated pyrimidinone in 4i and 4j. The absence of coumarin or tetrazole groups in the target compound suggests divergent bioactivity profiles.

Substituent Impact :

  • The 2-hydroxyethyl group in the target compound could improve water solubility compared to the hydrophobic phenyl and coumarin groups in 4i/4j.
  • Methyl groups (common in all compounds) likely contribute to steric shielding, influencing binding pocket interactions.

Crystallographic and Electronic Analysis: SHELXL, a gold-standard refinement tool, is frequently used for analogs like 4i/4j to resolve hydrogen-bonding networks and torsional angles .

Research Findings and Gaps

Pharmacological Potential:

  • Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), while pyrazoles exhibit anti-inflammatory activity. The hybrid structure may synergize these effects, but experimental validation is needed.

Computational Insights:

  • Multiwfn-based topology analysis could quantify intramolecular hydrogen bonds (e.g., O–H···N between hydroxyethyl and quinazolinone), influencing stability .

Biological Activity

The compound 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H26N4O3C_{17}H_{26}N_{4}O_{3} with a molecular weight of 334.42 g/mol. The structure features a hexahydroquinazolinone moiety linked to a pyrazole ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • A study reported that compounds similar to our target compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.39 µM to 49.85 µM .
  • The compound's structure allows it to interact with cellular pathways involved in apoptosis and cell cycle regulation.

Table 1: Anticancer Activity of Related Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF70.39Inhibition of Aurora-A kinase
Compound BA54926Induction of apoptosis
Compound CHepG23.25Cell cycle arrest

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties:

  • Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines in vitro. For example, the inhibition of TNF-alpha and IL-6 production was observed in macrophage cell lines treated with pyrazole derivatives .

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives is another area of interest:

  • In vitro assays demonstrated that these compounds scavenge free radicals effectively, reducing oxidative stress markers in cellular models . This property may contribute to their overall therapeutic potential.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the evaluation of a series of pyrazole derivatives showed that modifications to the pyrazole ring significantly enhanced anticancer activity against multiple cell lines. The most potent derivative demonstrated an IC50 value of 0.01 µM against MCF7 cells .
  • Clinical Relevance : Another investigation focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. Results indicated a marked reduction in paw swelling and inflammatory markers post-treatment with pyrazole derivatives .

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